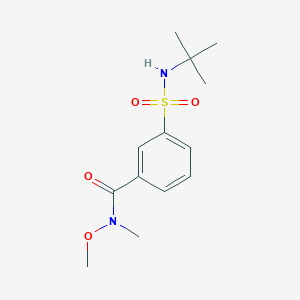
3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(tert-Butylsulfamoyl)-N-Methoxy-N-Methylbenzamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Benzamid-Kerns. Die tert-Butylsulfamoylgruppe kann durch eine Sulfonierungsreaktion eingeführt werden, während die Methoxy- und Methylgruppen durch Alkylierungsreaktionen hinzugefügt werden. Spezifische Reaktionsbedingungen, wie die Wahl von Lösungsmitteln, Katalysatoren und Temperaturen, sind entscheidend für die Optimierung der Ausbeute und Reinheit des Endprodukts .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann kontinuierliche Verfahren umfassen, die Vorteile in Bezug auf Effizienz, Skalierbarkeit und Nachhaltigkeit bieten. Flow-Mikroreaktorsysteme können beispielsweise verwendet werden, um die tert-Butoxycarbonylgruppe in verschiedene organische Verbindungen einzuführen .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(tert-Butylsulfamoyl)-N-Methoxy-N-Methylbenzamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in ein Sulfid umwandeln.
Substitution: Die Methoxy- und Methylgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriummethoxid für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine bedeutende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Sulfonamidgruppe Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzamid-Kern einführen können .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core .
Wissenschaftliche Forschungsanwendungen
3-(tert-Butylsulfamoyl)-N-Methoxy-N-Methylbenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-(tert-Butylsulfamoyl)-N-Methoxy-N-Methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die tert-Butylsulfamoylgruppe kann mit Proteinen und Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Methoxy- und Methylgruppen können die Löslichkeit und Bioverfügbarkeit der Verbindung modulieren und somit ihre Gesamtwirksamkeit beeinflussen .
Wirkmechanismus
The mechanism of action of 3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s solubility and bioavailability, influencing its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(tert-Butylsulfamoyl)benzoesäure: Ähnliche Struktur, jedoch ohne die Methoxy- und Methylgruppen.
tert-Butylalkohol: Enthält die tert-Butylgruppe, jedoch ohne den Benzamid-Kern.
Einzigartigkeit
3-(tert-Butylsulfamoyl)-N-Methoxy-N-Methylbenzamid ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm eine spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Anwesenheit der tert-Butylsulfamoylgruppe insbesondere unterscheidet es von anderen Benzamidderivaten .
Eigenschaften
CAS-Nummer |
918810-66-9 |
|---|---|
Molekularformel |
C13H20N2O4S |
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
3-(tert-butylsulfamoyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)14-20(17,18)11-8-6-7-10(9-11)12(16)15(4)19-5/h6-9,14H,1-5H3 |
InChI-Schlüssel |
BLSXKCTYLBANGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
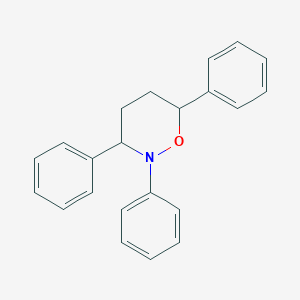

![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
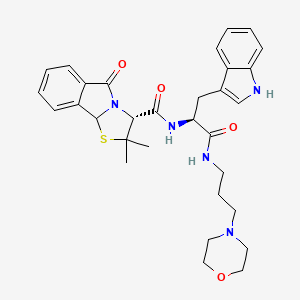
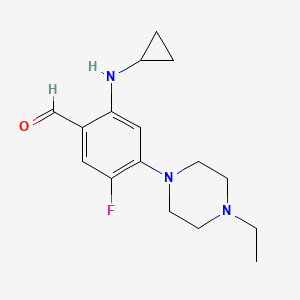

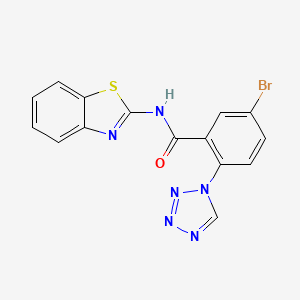

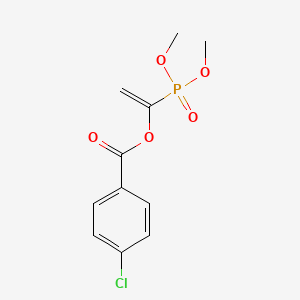

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)

